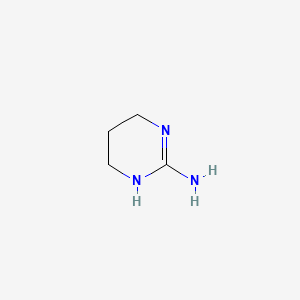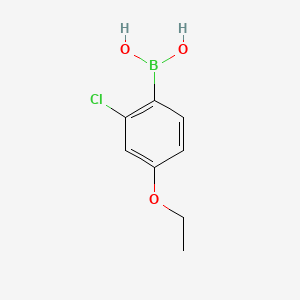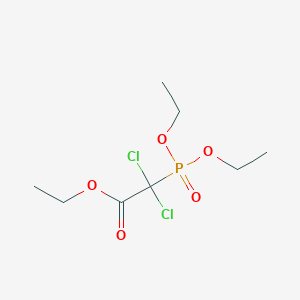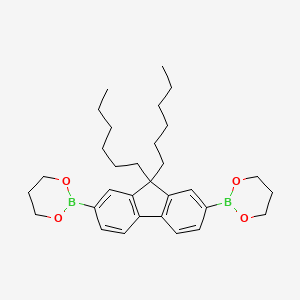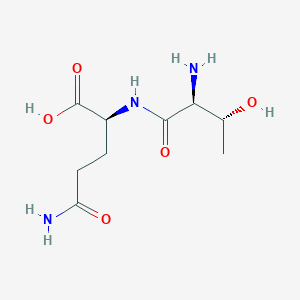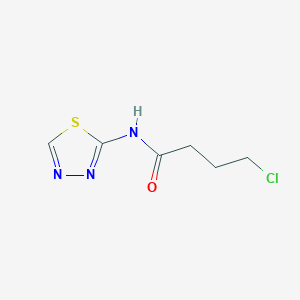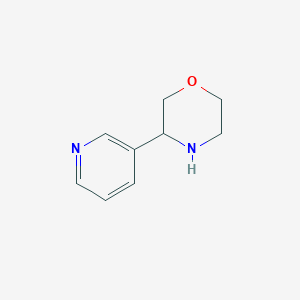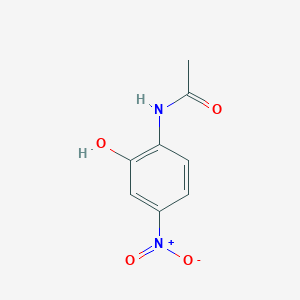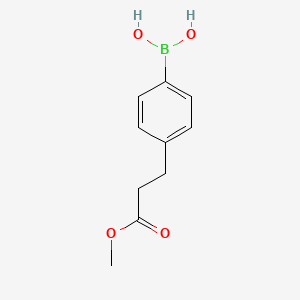
PTH-serine
描述
PTH-serine is an organic compound with a unique structure that includes a hydroxymethyl group, a phenyl group, and a thioxoimidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PTH-serine typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method ensures the formation of the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound .
化学反应分析
Types of Reactions
PTH-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 2,5-diformylfuran and 5-methylfurfural.
Reduction: Reduction reactions can convert the compound into 2,5-bis(hydroxymethyl)furan and 2,5-dimethylfuran.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.
Reduction: Reagents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
Oxidation: 2,5-Diformylfuran, 5-methylfurfural
Reduction: 2,5-Bis(hydroxymethyl)furan, 2,5-Dimethylfuran
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
PTH-serine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: Utilized in the production of high-value chemicals and materials from biomass-derived feedstocks.
作用机制
The mechanism of action of PTH-serine involves its interaction with specific molecular targets and pathways. The compound can form high-affinity adducts with target proteins, altering their function and activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with similar structural features but different reactivity and applications.
2,5-Diformylfuran: Another derivative with distinct chemical properties and uses.
5-Methylfurfural: A compound with similar functional groups but different biological activity.
Uniqueness
PTH-serine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions.
属性
IUPAC Name |
5-(hydroxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-6-8-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXXSWPUYDARQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213360 | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5789-22-0 | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PTH-serine and how is it relevant to protein research?
A1: this compound is a derivative of the amino acid serine. It is generated during Edman degradation, a chemical process used to determine the amino acid sequence of a protein [, , ]. In this method, the protein's N-terminal amino acid reacts with phenylisothiocyanate, forming a PTH-amino acid (in this case, this compound if the terminal amino acid is serine), which is then cleaved and identified.
Q2: Can this compound be used to identify phosphorylation sites in proteins?
A2: Yes, analyzing this compound can help identify phosphorylation sites. During Edman degradation, phosphorylated serine residues will yield a different PTH derivative than non-phosphorylated serine. Researchers have used techniques like HPLC [] to distinguish between this compound and PTH-phosphoserine, pinpointing the exact location of phosphorylated serine residues within the protein sequence.
Q3: Are there any challenges in detecting this compound during sequencing?
A3: Yes, accurately quantifying this compound during Edman degradation can be challenging []. This is because the standard methods used for detection may not differentiate well between this compound and PTH-phosphoserine. This can complicate the analysis, particularly when trying to determine if a serine residue in a protein is phosphorylated or not.
Q4: What happens to this compound during acid hydrolysis?
A5: this compound is converted to alanine when hydrolyzed with boiling hydriodic acid []. This reaction is in contrast to hydrolysis with hydrochloric acid, where this compound degrades differently. This distinction is important for researchers using acid hydrolysis to analyze PTH-amino acids from Edman degradation, as the choice of acid will influence the final products and subsequent analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


